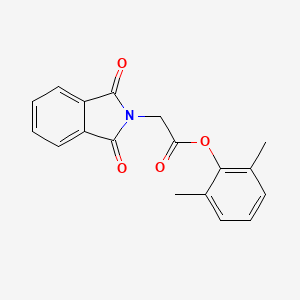
2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of tetrahydroisoquinoline, such as 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran, involves novel approaches to achieve selectivity for specific adrenergic receptors, showcasing the versatility of tetrahydroisoquinoline derivatives in medicinal chemistry (Hagihara et al., 2007). Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of isoquinoline-fused scaffolds, demonstrating the efficacy of metal-catalyzed reactions in constructing complex heterocyclic systems (Dang et al., 2017).
Molecular Structure Analysis
The study of molecular structure is crucial for understanding the reactivity and properties of compounds. Techniques such as crystallography provide insights into the three-dimensional arrangement of molecules, facilitating the prediction of chemical behavior (Gotoh et al., 2020).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including redox condensation and electrophilic cyclization, to form complex heterocyclic structures. These reactions highlight the compound's reactivity and the potential for creating novel molecules with specific properties (Nguyen et al., 2016); (Tsai et al., 2004).
Applications De Recherche Scientifique
Electrospray Mass Spectrometry Analysis
Derivatives similar to 2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline have been used in electrospray mass spectrometry to enhance the detection and fragmentation of N-linked carbohydrates. This method allows for the detailed analysis of glycosidic cleavages and internal fragments, contributing significantly to the field of glycomics and the understanding of complex biological molecules (Harvey, 2000).
Synthesis of Green Twisted Heteroacene
In synthetic chemistry, a "clean reaction" strategy was employed to create stable, green twisted heteroacene compounds. These efforts highlight the potential for developing new materials with specific optical properties, which could have applications in sensors and optoelectronic devices (Li et al., 2012).
Dual Fluorescence Emission
The study of valence tautomers of a 3-(2H)-isoquinolinone derivative revealed dual fluorescence emission, a property that can be harnessed for sensor applications and in the design of materials for optoelectronics. This work demonstrates the intricate relationship between molecular structure and photophysical properties, offering insights into the development of fluorescent probes (Craig et al., 2009).
Spiro Heterocyclization
Research on the reaction between substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones has led to the synthesis of novel spiro heterocyclic compounds. These findings contribute to the field of medicinal chemistry by introducing new scaffolds that could be further explored for drug development (Bannikova et al., 2005).
Phytochemical Constituents
In phytochemistry, a new dihydroisoquinoline-N-oxide alkaloid was isolated from the seeds of Calycotome villosa subsp. intermedia. The structural elucidation of such compounds expands our understanding of plant alkaloids and their potential applications in pharmaceuticals (Elkhamlichi et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in areas such as medicine or materials science .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-5-4-8-15(11-13)17(19)18-10-9-14-6-2-3-7-16(14)12-18/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDFFPTAVWBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(3-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)
![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)